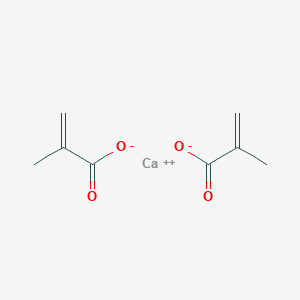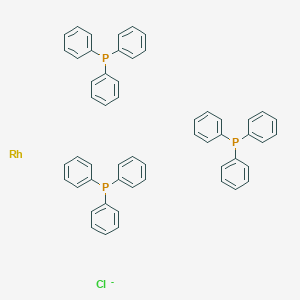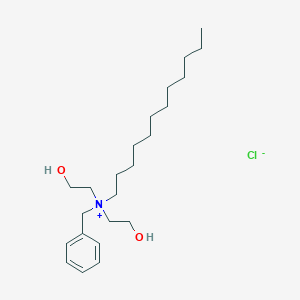
Benzoxonium chloride
Descripción general
Descripción
Benzoxonium chloride is an antiseptic and disinfectant . It belongs to the group of quaternary ammonium salts, which have been widely used for decades due to their high efficacy, low toxicity, and thermal stability . In practice, it is used against buccopharyngeal pathogens as a mucous membrane disinfectant .
Synthesis Analysis
Benzoxonium chloride and its analogs can be synthesized by preparing a set of benzoxonium-like salts . The study prepared the C10-C18 set of benzoxonium-like salts to evaluate their chemical and biological decontamination capabilities .
Molecular Structure Analysis
The molecular formula of Benzoxonium chloride is C23H42ClNO2 . Its structure involves a phenyl group substituted by a methanamine .
Chemical Reactions Analysis
Benzoxonium chloride belongs to the group of quaternary ammonium salts, which have been widely used for decades as disinfectants . The efficiency of Benzoxonium chloride-like compounds to degrade the organophosphate simulant fenitrothion was examined .
Physical And Chemical Properties Analysis
Benzoxonium chloride has a molecular weight of 400.0 g/mol . It is a small molecule and is classified as experimental .
Aplicaciones Científicas De Investigación
Biocidal Agent in Decontamination
Benzoxonium chloride is part of the quaternary ammonium salts group, known for their disinfectant properties. It has been studied for its effectiveness in decontaminating chemical and biological agents. For instance, its biocidal activity against bacterial strains like Staphylococcus aureus in biofilm form has been screened, showing promise as a component in decontamination mixtures for potential terrorist threats or chemical accidents .
Antileishmanial Activity
In medical research, benzoxonium chloride has been evaluated for its antileishmanial activity. Studies have shown that it can be effective against cutaneous leishmaniasis, a disease caused by protozoan parasites. Its leishmanicidal activity and immune modulatory effects have been tested, offering potential as a treatment option .
Antibacterial Applications in Medicine
As an antiseptic, benzoxonium chloride is used in skin disinfection and preventing infections. It’s a common ingredient in pharmaceutical products, serving as an antimicrobial preservative for multidose aqueous nasal, ophthalmic, and otic products .
Disinfectant in Industrial Applications
Benzoxonium chloride serves as a disinfectant in various industrial applications. It’s used as an active ingredient in surgical disinfections and is a part of many non-consumer processes due to its broad-spectrum antibacterial properties .
Environmental Decontamination
The compound’s role in environmental decontamination has been explored, particularly its dual effect on chemical and biological agents. This makes it an attractive candidate for active components in environmental decontamination mixtures .
Chemical Properties Research
Research into the chemical properties of benzoxonium chloride has led to insights into its structure and behavior. This information is crucial for developing new applications and understanding its interactions with other substances in various environments .
Phase Transfer Agent in Synthesis
In the synthesis of organic compounds, including drugs, benzoxonium chloride acts as a phase transfer agent. This application is significant in the field of phase-transfer catalysis, which is an essential technology in organic synthesis .
Antimicrobial Preservative
Lastly, benzoxonium chloride’s role as an antimicrobial preservative is notable. It helps minimize the growth of organisms in multidose containers, making it a valuable component in preserving the integrity of pharmaceutical products .
Mecanismo De Acción
Target of Action
Benzoxonium chloride is primarily an antiseptic . It is used in skin disinfection and prevention of infections . The primary targets of Benzoxonium chloride are the cell membranes of bacteria .
Mode of Action
Benzoxonium chloride works by disrupting the cell membranes of bacteria . This disruption prevents the bacteria from growing and reproducing . In addition, Benzoxonium chloride has been found to block the action of nerves that send pain signals to the brain, thereby reducing the feeling of pain .
Biochemical Pathways
It is known that the compound disrupts bacterial cell membranes, which likely affects a variety of cellular processes and biochemical pathways .
Result of Action
The primary result of Benzoxonium chloride’s action is the disinfection of the skin and prevention of infections . By disrupting bacterial cell membranes, Benzoxonium chloride inhibits bacterial growth and reproduction, effectively killing the bacteria and preventing infection .
Propiedades
IUPAC Name |
benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42NO2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23;/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSQFLGKGQEVCM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041906 | |
| Record name | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoxonium chloride | |
CAS RN |
19379-90-9 | |
| Record name | Benzoxonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19379-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxonium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bradophen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanaminium, N-dodecyl-N,N-bis(2-hydroxyethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoxonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOXONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12IMO9R11X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





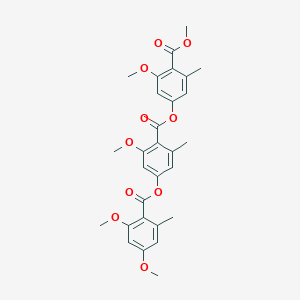


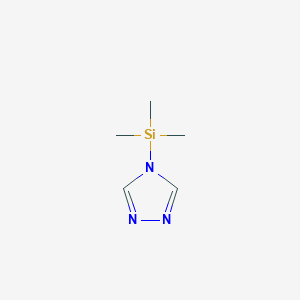

![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)



